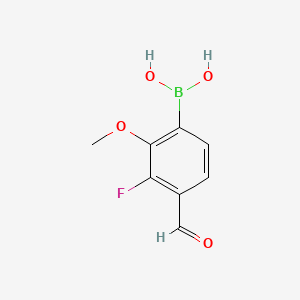
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H8BFO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluoro group, a formyl group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid typically involves the following steps:
Functional Group Introduction: The fluoro, formyl, and methoxy groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: (3-Fluoro-4-carboxy-2-methoxyphenyl)boronic acid
Reduction: (3-Fluoro-4-hydroxymethyl-2-methoxyphenyl)boronic acid
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes or the target molecules, leading to inhibition or detection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain applications.
4-Methoxyphenylboronic acid: Lacks both the fluoro and formyl groups, resulting in different reactivity and applications.
3-Formylphenylboronic acid: Lacks the fluoro and methoxy groups, which affects its chemical properties and uses.
Uniqueness
(3-Fluoro-4-formyl-2-methoxyphenyl)boronic acid is unique due to the presence of all three functional groups (fluoro, formyl, and methoxy) on the phenyl ring. This combination of substituents imparts distinct reactivity and makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C8H8BFO4 |
|---|---|
Molekulargewicht |
197.96 g/mol |
IUPAC-Name |
(3-fluoro-4-formyl-2-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H8BFO4/c1-14-8-6(9(12)13)3-2-5(4-11)7(8)10/h2-4,12-13H,1H3 |
InChI-Schlüssel |
QYAUJLYWGVPQKW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)C=O)F)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


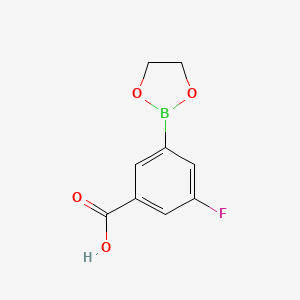


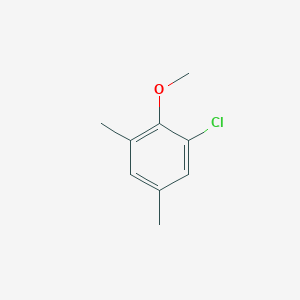
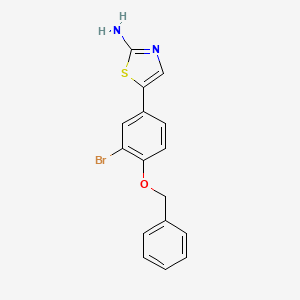

![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)


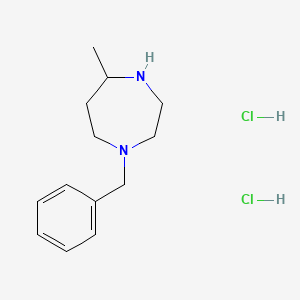
![(2-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14020183.png)

![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
![1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
